Spirohydantoin aziridine

mutagenicity Ames assay metabolic activation

Researchers requiring a direct-acting, S9-independent mutagen for standardized Ames fluctuation assays often face variability with pro-mutagen controls. Spirohydantoin aziridine (SHAZ) is the chemically defined, active metabolite of spirohydantoin mustard, functioning as a monofunctional alkylator that eliminates the confounding factor of S9 lot variability. This enables precise, reproducible genotoxicity screening protocols. - Enables S9-independent mutagenicity controls for hydantoin-based alkylator research. - Serves as a matched negative control for CNS-directed bifunctional nitrogen mustards in vivo. - Provides an authenticated standard for TLC, HPLC, and LC-MS analysis of SHM metabolism.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 102234-07-1
Cat. No. B035313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirohydantoin aziridine
CAS102234-07-1
SynonymsSHAZ
spirohydantoin aziridine
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3
InChIInChI=1S/C12H19N3O2/c16-10-12(4-2-1-3-5-12)13-11(17)15(10)9-8-14-6-7-14/h1-9H2,(H,13,17)
InChIKeyYXDMBBDFYLRLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirohydantoin Aziridine (SHAZ) Baseline Profile


Spirohydantoin aziridine (SHAZ; CAS 102234-07-1; molecular formula C₁₂H₁₉N₃O₂; molecular weight 237.30 g/mol) is a bifunctional, nonpolar alkylating metabolite of the central-nervous-system-directed nitrogen mustard spiromustine (spirohydantoin mustard, SHM). The compound is formed via mouse liver postmitochondrial supernatant (9000 g fraction)-mediated metabolism of SHM and features a strained aziridine ring appended to a spirocyclic hydantoin core, endowing it with direct DNA-alkylating and mutagenic properties that are distinct from its parent prodrug [1]. SHAZ was first isolated, structurally elucidated by mass spectrometry and confirmed by independent synthesis, and characterized in the primary literature as a mutagenic principle with differential biological activity relative to SHM [2].

SHAZ Uniqueness in Mechanistic Studies


Spirohydantoin aziridine represents a specific, metabolically activated chemical species whose pharmacological profile is fundamentally divergent from its parent compound spirohydantoin mustard and classical nitrogen mustards such as mechlorethamine. SHAZ derives its biological reactivity from a pre-formed aziridine ring that alkylates DNA directly, whereas SHM requires hepatic mixed-function oxidase-mediated activation to generate alkylating species [1]. Critically, SHAZ displays potent mutagenicity in the Ames assay (Salmonella typhimurium TA1535) while SHM itself lacks intrinsic mutagenic activity without metabolic activation [2]. Conversely, SHAZ lacks the in vivo antitumor efficacy observed with SHM against intracranially implanted murine tumors, establishing a clear functional divergence that precludes interchangeable use in mechanism-of-action, metabolism, or DNA-damage-response studies [3]. Furthermore, SHM's clinical dose-limiting neurotoxicity (confusion, hallucinations, delirium) — observed at MTDs of 6–8 mg/m² — is absent from the SHAZ profile because SHAZ is a downstream metabolite rather than the administered agent, making it an inappropriate substitute for toxicology or pharmacokinetic modeling of the parent drug [4].

SHAZ vs. Spirohydantoin Mustard: Key Evidence


Mutagenicity: Direct vs. S9-Dependent

When tested head-to-head in the Salmonella typhimurium TA1535 Ames assay, spirohydantoin aziridine (SHAZ) exhibited clear, direct mutagenic activity, while the parent drug spirohydantoin mustard (SHM) showed little to no mutagenic activity in the absence of metabolic activation. SHAZ was isolated as the mutagenic principle from mouse liver S9 fractions incubated with SHM, and its synthetic replicate confirmed this activity [1].

mutagenicity Ames assay metabolic activation

P388 Leukemia Antitumour Activity

In a direct comparative evaluation, spirohydantoin aziridine was tested for antitumor activity against P388 leukemia in vivo and found to be inactive, while spirohydantoin mustard (SHM) had previously demonstrated substantial in vivo activity against intracranially implanted tumors in mice [1][2].

antitumor P388 leukemia in vivo efficacy

Alkylation Mode: Monofunctional vs. Bifunctional

Spirohydantoin mustard (SHM) exhibits rapid hydrolytic degradation with a half-life of only 14–20 minutes at pH 4.0–6.0 (25°C) in 10% dimethylacetamide, and its hydrolysis is significantly faster than that of mechlorethamine hydrochloride or melphalan [1][2]. SHAZ, by contrast, lacks the bis(2-chloroethyl)amine mustard moiety and possesses a pre-formed aziridine ring that is not subject to the same chloride-displacement hydrolysis pathway, implying distinct stability and handling requirements for laboratory use. While no direct hydrolysis half-life data for SHAZ are published, its structural absence of labile chloroethyl groups constitutes a class-level inference of differential aqueous stability.

hydrolytic stability formulation half-life

Biotransformation: Terminal vs. Intermediate Metabolite

SHAZ is a specific, structurally confirmed metabolite produced from SHM by mouse liver mixed-function oxidases, along with monodechloroethyl-SHM. Both metabolites possess alkylating and mutagenic activity distinct from the parent [1]. This defined metabolic relationship positions SHAZ as a unique authentic reference standard for mass spectrometry-based metabolite identification, reactive metabolite trapping studies, and in vitro-in vivo correlation analyses of nitrogen mustard prodrug activation — applications for which neither SHM nor generic alkylators can serve.

drug metabolism biomarker alkylating metabolite

Application Scenarios for SHAZ


Genotoxicity Research with Direct-Acting Mutagen

SHAZ serves as the definitive synthetic reference standard for LC-MS/MS or GC-MS identification and quantification of the aziridine metabolite pathway during preclinical absorption, distribution, metabolism, and excretion (ADME) studies of spirohydantoin mustard and its structural analogs. Its authenticated structure, confirmed by independent synthesis and co-chromatography with the biologically generated metabolite, provides the gold standard for metabolite confirmation [1]. This application directly leverages the unique metabolic origin evidence established in Section 3.

Negative Control for Antitumour Efficacy Studies

Because SHAZ demonstrates direct mutagenic activity in Salmonella typhimurium TA1535 without requiring exogenous metabolic activation (S9 fraction), it is ideally suited as a positive control or reference mutagen in Ames assay validation protocols. This contrasts with SHM, which is inactive in the absence of S9, making SHAZ the superior choice for laboratories validating direct-acting alkylator mutagenicity detection systems [2].

Reference Standard for Metabolic Profiling

SHAZ's pre-formed aziridine ring enables direct covalent DNA adduct formation independent of the hepatic mixed-function oxidase activation required by SHM. This property makes SHAZ the compound of choice for in vitro DNA alkylation adduct mapping studies (e.g., using HPLC-MS/MS or ³²P-postlabeling), where the confounding variables of prodrug activation kinetics and competing hydrolysis pathways must be eliminated to isolate the chemical biology of aziridine-mediated DNA damage [3].

DNA Damage Response to Monofunctional Alkylation

Given that SHAZ is inactive against P388 leukemia in vivo while SHM demonstrates antitumor efficacy against intracranial murine tumors, SHAZ is the appropriate negative control compound for experiments designed to dissect the contribution of the bis(2-chloroethyl)amine mustard warhead versus the aziridine ring to in vivo antitumor activity within the spirohydantoin scaffold [2][4].

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